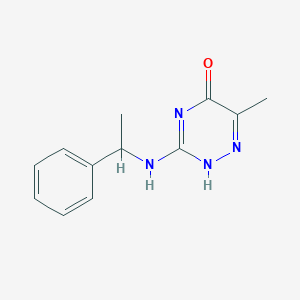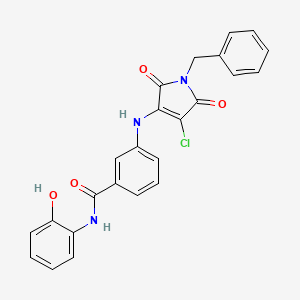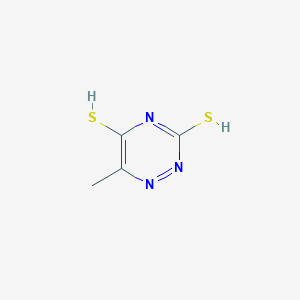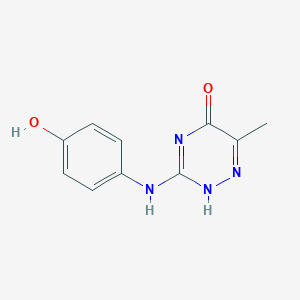
6-methyl-3-(1-phenylethylamino)-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-(1-phenylethylamino)-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(1-phenylethylamino)-2H-1,2,4-triazin-5-one typically involves the reaction of 6-methyl-1,2,4-triazin-5-one with 1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-3-(1-phenylethylamino)-2H-1,2,4-triazin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Applications De Recherche Scientifique
6-methyl-3-(1-phenylethylamino)-2H-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-methyl-3-(1-phenylethylamino)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methyl-1,2,4-triazin-5-one: A precursor in the synthesis of 6-methyl-3-(1-phenylethylamino)-2H-1,2,4-triazin-5-one.
3-(1-phenylethylamino)-1,2,4-triazine: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the methyl and phenylethylamino groups, which confer specific chemical and biological properties. These structural features make it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
6-methyl-3-(1-phenylethylamino)-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8(10-6-4-3-5-7-10)13-12-14-11(17)9(2)15-16-12/h3-8H,1-2H3,(H2,13,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOPNPLJPABZCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NC(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-[[4-[1-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]oxybenzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7748729.png)

![1-[3-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolyla mino)phenylcarboxamido]-3-hydroxybenzene](/img/structure/B7748746.png)
![3-acetyl-1-[4-(1-benzyl-4-chloro-2,5-dihydro-1H-3-pyrrolylamino)phenylcarboxamido]benzene](/img/structure/B7748765.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-(5-chloro-2-hydroxyphenyl)benzamide](/img/structure/B7748769.png)
![N-(4-acetylphenyl)-4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]benzamide](/img/structure/B7748776.png)
![N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B7748782.png)


![3-[3-(diethylamino)propylamino]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B7748796.png)

![3-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(5-chloro-2-hydroxyphenyl)benzamide](/img/structure/B7748820.png)
![3-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(3-hydroxyphenyl)benzamide](/img/structure/B7748825.png)
![3-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B7748831.png)
